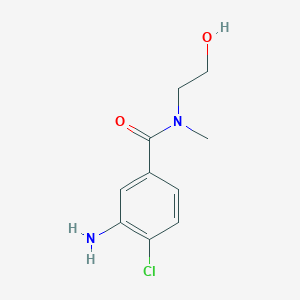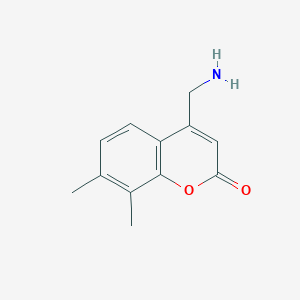
C10H16ClN3O
Descripción general
Descripción
C10H16ClN3O is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality C10H16ClN3O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C10H16ClN3O including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Astrophysical Significance : The research on the C13(α,n)O16 reaction, related to the compound C10H16ClN3O, provides insights into astrophysical processes. The study by Dufour & Descouvemont (2005) in "Physical Review C" presents a microscopic two-cluster model to understand this reaction, highlighting its significance in stellar environments (Dufour & Descouvemont, 2005).
Catalytic Behavior in Polymerization : Zhang et al. (2016) in "Inorganic Chemistry Frontiers" discuss sodium 2-arylimino-8-quinolates, related to C10H16ClN3O, showing their effectiveness in the ring-opening polymerization (ROP) of rac-lactide. This study emphasizes the potential of these compounds in polymer science and their catalytic behavior (Zhang et al., 2016).
Advancements in C1 Chemistry : The role of zeolites in catalytic transformation of C1 molecules, which include derivatives of compounds like C10H16ClN3O, is explored by Zhang, Yu, & Corma (2020) in "Advanced Materials". This research highlights the application of zeolite-based catalysts in C1 chemistry, underscoring their efficiency in producing hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).
Environmental Implications : The research on α-Pinene, a compound similar to C10H16ClN3O, conducted by Berndt et al. (2018) in "Environmental Science & Technology", investigates its oxidation products and their contribution to secondary organic aerosol (SOA) formation. This study provides insights into atmospheric chemistry and environmental implications of such organic compounds (Berndt et al., 2018).
Hydrogen Storage Potential : Türker's (2003) study in the "International Journal of Hydrogen Energy" discusses the hydrogen storage capabilities of C116, a compound related to C10H16ClN3O. This research explores the potential of such compounds in storing hydrogen, which is crucial for energy applications (Türker, 2003).
Non-Thermal Plasma (NTP) Catalysis : Chen et al. (2020) in the "Chinese Journal of Chemical Engineering" focus on the application of non-thermal plasma catalysis in C1 chemistry, involving molecules like C10H16ClN3O. Their study underlines the benefits of NTP catalysis in transforming C1 molecules, offering energy efficiency and mild reaction conditions (Chen et al., 2020).
Metal-Organic Framework-Based Catalysts : The study by Cui, Zhang, Hu, & Bu (2019) in "Coordination Chemistry Reviews" investigates MOF-based heterogeneous catalysts for converting C1 compounds, including derivatives of C10H16ClN3O. This research provides insights into the reactivity, mechanism, and design of catalysts for transforming such compounds into valuable chemicals (Cui, Zhang, Hu, & Bu, 2019).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7,11H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQBDCOPJCVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2E)-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B7841106.png)
![(1S,5R)-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B7841111.png)






![3-(Carboxymethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium chloride](/img/structure/B7841175.png)


![8-[(Dimethylamino)methyl]-7-hydroxy-3-pyridin-2-ylchromen-2-one](/img/structure/B7841214.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)